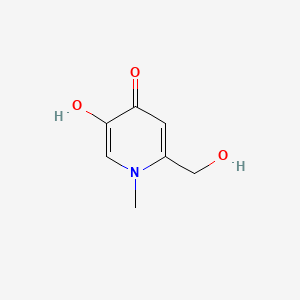
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
Cat. No. B1194320
Key on ui cas rn:
70033-59-9
M. Wt: 155.15 g/mol
InChI Key: XATJWQRIODISIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06232340B1
Procedure details


A solution of 40% methylamine in water is added to a solution of kojic acid dissolved in hot distilled water. The pH of this solution is adjusted to 9.8 by the addition of HCl solution. The mixture is kept under reflux overnight and then decolorized with activated charcoal. The solvent is removed under reduced pressure. The white product is obtained upon recrystallization from hot water.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH:3]1[C:8](=[O:9])[C:7]([OH:10])=[CH:6]O[C:4]=1[CH2:11][OH:12]>O>[OH:12][CH2:11][C:4]1[N:2]([CH3:1])[CH:6]=[C:7]([OH:10])[C:8](=[O:9])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
in hot distilled water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH of this solution is adjusted to 9.8 by the addition of HCl solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white product is obtained upon recrystallization from hot water
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1=CC(C(=CN1C)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
